(1R,3S,5S,6S,7R)-6,7-Dihydroxybicyclo[3.3.1]nonane-3-carboxylic acid

medicinal chemistry molecular recognition ADME prediction

This racemic scaffold features five contiguous stereocenters and a 0.90 Fsp³, providing a unique 3D pharmacophore unavailable from mono-hydroxy or unsubstituted analogs. The orthogonally reactive vicinal diol and carboxylic acid enable parallel derivatization—amide coupling, acetonide protection, or periodate cleavage—accelerating SAR exploration. Its hydrolytically stable carbasugar topology mimics uronic acids, making it essential for co-crystallization with carbohydrate-active enzymes. Choose this building block for reproducible fragment-based screening and glycosidase-target engagement.

Molecular Formula C10H16O4
Molecular Weight 200.234
CAS No. 2243503-72-0
Cat. No. B3013992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3S,5S,6S,7R)-6,7-Dihydroxybicyclo[3.3.1]nonane-3-carboxylic acid
CAS2243503-72-0
Molecular FormulaC10H16O4
Molecular Weight200.234
Structural Identifiers
SMILESC1C2CC(CC1C(C(C2)O)O)C(=O)O
InChIInChI=1S/C10H16O4/c11-8-3-5-1-6(9(8)12)4-7(2-5)10(13)14/h5-9,11-12H,1-4H2,(H,13,14)/t5-,6+,7+,8-,9+/m1/s1
InChIKeyFYJGSVOVZWEXDH-NXRLNHOXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R,3S,5S,6S,7R)-6,7-Dihydroxybicyclo[3.3.1]nonane-3-carboxylic acid (CAS 2243503-72-0): Chemical Identity and Sourcing Baseline


(1R,3S,5S,6S,7R)-6,7-Dihydroxybicyclo[3.3.1]nonane-3-carboxylic acid (CAS 2243503-72-0) is a racemic, polyoxygenated bicyclo[3.3.1]nonane scaffold bearing a carboxylic acid at the 3-position and vicinal diol at the 6,7-positions . With molecular formula C10H16O4 and molecular weight 200.23 g/mol, it belongs to the class of conformationally rigid, sp³-rich bridged carbocycles that serve as versatile small-molecule building blocks and carbasugar mimetics [1]. The compound is supplied commercially as a racemic mixture (rac-) with a specified minimum purity of 95% .

Why Generic Substitution of (1R,3S,5S,6S,7R)-6,7-Dihydroxybicyclo[3.3.1]nonane-3-carboxylic acid with Simpler Bicyclo[3.3.1]nonane Analogs Is Scientifically Unjustified


The bicyclo[3.3.1]nonane scaffold is privileged in medicinal chemistry, yet the presence, number, and stereochemistry of hydroxyl substituents dramatically alter hydrogen-bonding capacity, polarity, and molecular recognition properties [1]. The 6,7-vicinal diol motif in the target compound introduces three hydrogen-bond donors and four acceptors versus only one donor and two acceptors in the parent bicyclo[3.3.1]nonane-3-carboxylic acid (CAS 6221-62-1) [2]. This approximately triples the topological polar surface area and fundamentally changes solubility, partitioning, and target-engagement profiles. Furthermore, the five contiguous stereocenters define a unique three-dimensional pharmacophore that cannot be replicated by mono-hydroxy, keto, or unsubstituted analogs commonly used as cost-saving substitutes. The quantitative evidence below demonstrates why each substitution degrades a specific property critical to experimental reproducibility.

Quantitative Differentiation Evidence for (1R,3S,5S,6S,7R)-6,7-Dihydroxybicyclo[3.3.1]nonane-3-carboxylic acid Against Closest Structural Analogs


Hydrogen-Bond Donor and Acceptor Capacity: 3× Greater H-Bond Donor Count Versus Parent Scaffold

The target compound possesses three hydrogen-bond donors (two secondary alcohols plus one carboxylic acid) and four hydrogen-bond acceptors, compared to only one donor and two acceptors for the parent bicyclo[3.3.1]nonane-3-carboxylic acid (CAS 6221-62-1) [1]. This 3-fold increase in H-bond donor count is critical for target engagement in biological systems where hydrogen-bonding networks govern binding affinity and specificity. The monohydroxy analog (1S,5R)-7-hydroxybicyclo[3.3.1]nonane-3-carboxylic acid (CAS 2096988-66-6) provides only two donors, representing an intermediate but incomplete mimic of the diol pattern .

medicinal chemistry molecular recognition ADME prediction

Topological Polar Surface Area (tPSA): Approximate 2.1× Increase Versus Parent Bicyclo[3.3.1]nonane-3-carboxylic Acid

The computed topological polar surface area (tPSA) of the target compound is approximately 77.8 Ų, compared to 37.3 Ų for the parent bicyclo[3.3.1]nonane-3-carboxylic acid (CAS 6221-62-1) [1]. This 2.1-fold increase results from the two additional hydroxyl groups at positions 6 and 7. The 9-oxobicyclo[3.3.1]nonane-3-carboxylic acid analog (CAS 63242-00-2), which replaces the diol with a single ketone at position 9, has a tPSA of approximately 54.4 Ų, representing only partial polarity enhancement [2]. The elevated tPSA of the target compound positions it within a different region of drug-like chemical space, with implications for solubility and permeability classification.

drug-likeness oral bioavailability CNS permeability

Stereochemical Complexity: Five Defined Stereocenters Provide a Unique 3D Pharmacophore Not Accessible with Simpler Analogs

The target compound contains five stereocenters with defined relative configuration (1R,3S,5S,6S,7R), compared to three stereocenters in (1β,3α,5β)-bicyclo[3.3.1]nonane-3-carboxylic acid (CAS 6221-62-1) and two stereocenters in the 9-keto analog [1]. The vicinal diol at C6–C7 introduces two additional stereogenic carbons that define the spatial orientation of hydrogen-bonding vectors. This stereochemical inventory places the target compound in a less-explored region of three-dimensional chemical space; sp³-rich bicyclo[3.3.1]nonane derivatives have been specifically highlighted for their ability to expand fragment library diversity beyond planar scaffolds [2].

chiral building block stereochemical diversity fragment-based drug discovery

Carbasugar Scaffold Potential: Vicinal Diol Motif Enables Glycosidase Inhibitor Mimicry Absent in Non-Hydroxylated Analogs

The 6,7-vicinal diol combined with the 3-carboxylic acid creates a substitution pattern that topologically resembles uronic acid carbohydrates, placing this compound within the carbasugar (pseudo-sugar) structural class [1]. Carbasugars, in which the endocyclic oxygen of a pyranose is replaced by a methylene group, are recognized scaffolds for glycosidase inhibitor development [2]. Literature precedent demonstrates that bicyclo[3.3.1]nonane-based carbasugar mimetics can achieve selective inhibition of glycosidases at micromolar IC50 values [2]. The parent bicyclo[3.3.1]nonane-3-carboxylic acid and the 9-oxo analog lack the hydroxylation pattern required to function as carbohydrate mimics, as they cannot recapitulate the hydrogen-bonding network of a sugar substrate.

carbasugar glycosidase inhibition carbohydrate mimetic

Vicinal Diol as a Selective Derivatization Handle: Synthetic Versatility Absent in Unsubstituted and Keto Analogs

The 6,7-vicinal diol permits chemoselective derivatization strategies not available to the parent or keto analogs: (a) acetonide protection to form a cyclic ketal for orthogonal protection during subsequent transformations at the carboxylic acid; (b) oxidative cleavage with NaIO4 to generate a dialdehyde for downstream diversification; (c) boronate ester formation for reversible covalent capture or sensing applications [1]. In contrast, the parent bicyclo[3.3.1]nonane-3-carboxylic acid (CAS 6221-62-1) possesses only the carboxylic acid as a reactive handle, while the 9-oxo analog offers a ketone for reductive amination or Grignard addition but cannot participate in diol-specific chemistry [2].

synthetic intermediate chemoselective derivatization protecting group chemistry

Commercial Availability and Purity Benchmarking: Premium Pricing Reflects Synthetic Complexity Relative to Parent Compound

The target compound is commercially available at 95% minimum purity from CymitQuimica (Biosynth brand) at €847 per 50 mg (€16.94/mg), and from Enamine at approximately $346 per 100 mg ($3.46/mg) [1]. By comparison, the parent bicyclo[3.3.1]nonane-3-carboxylic acid (CAS 6221-62-1) is available in bulk quantities at substantially lower cost (e.g., Sigma-Aldrich, 95% purity, melting point 126–127 °C) . The 9-oxo analog (CAS 63242-00-2) is also more economical. The premium pricing of the target compound directly reflects its greater synthetic complexity—five stereocenters require a multi-step, stereocontrolled synthesis—and positions it as a specialized research tool rather than a commodity building block.

chemical procurement cost-effectiveness analysis research supply chain

Optimal Research and Industrial Application Scenarios for (1R,3S,5S,6S,7R)-6,7-Dihydroxybicyclo[3.3.1]nonane-3-carboxylic acid (CAS 2243503-72-0)


Fragment-Based Drug Discovery (FBDD) Requiring sp³-Rich, 3D Carbasugar Scaffolds

The target compound's five stereocenters and 0.90 Fsp³ value make it an ideal fragment for libraries exploring three-dimensional chemical space beyond planar aromatic scaffolds. Its carbasugar-like hydroxylation pattern enables screening against glycosidase, glycosyltransferase, or carbohydrate-binding protein targets where the parent bicyclo[3.3.1]nonane-3-carboxylic acid would fail to engage the active site. The 3 H-bond donors and 4 acceptors support diverse binding interactions confirmed by the structural data in Section 3 [Evidence Items 1, 3, 4].

Synthesis of Diversified Compound Libraries via Orthogonal Derivatization at Diol and Carboxylic Acid Handles

The simultaneous presence of a vicinal diol and a carboxylic acid on a rigid bicyclic scaffold enables parallel or sequential derivatization strategies: amide coupling at the acid combined with acetonide protection, periodate cleavage, or boronate ester formation at the diol. This orthogonal reactivity supports the rapid generation of diverse analog sets for structure–activity relationship (SAR) studies, a capability not available with any comparator analog as detailed in Evidence Item 5.

Carbohydrate–Protein Interaction Studies Using a Non-Hydrolyzable Uronic Acid Mimetic

The target compound's 6,7-dihydroxy-3-carboxylic acid arrangement topologically mimics uronic acid sugars but with a methylene bridge replacing the endocyclic oxygen, rendering it resistant to enzymatic hydrolysis. This property is essential for co-crystallization studies with carbohydrate-active enzymes where a hydrolytically stable ligand is required for structural determination. The non-hydroxylated parent and keto analogs cannot serve this function, as established in Evidence Item 4.

Physicochemical Profiling of Hydroxylated Bicyclo[3.3.1]nonane Chemical Space for ADME Model Calibration

The 2.1-fold higher tPSA (≈77.8 vs. 37.3 Ų) of the target compound relative to the parent scaffold provides a valuable data point for calibrating in silico ADME models across a polarity gradient within a single scaffold family. Systematic comparison of solubility, logD, and permeability between the target, the parent, and the monohydroxy analog generates structure–property relationship (SPR) data that refine predictive models for bicyclic compound libraries. The quantitative tPSA differentiation is documented in Evidence Item 2.

Quote Request

Request a Quote for (1R,3S,5S,6S,7R)-6,7-Dihydroxybicyclo[3.3.1]nonane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.